molecular formula C14H10BrNO2 B12631402 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one CAS No. 919292-73-2

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12631402
CAS No.: 919292-73-2
M. Wt: 304.14 g/mol
InChI Key: PRHVVGXYERZQIZ-UHFFFAOYSA-N
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Description

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one is a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 9th position and a hydroxymethyl group at the 5th position on the benzo[h]isoquinolin-1(2h)-one scaffold. Isoquinolines and their derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This two-step synthesis is efficient and provides good yields of the desired isoquinolin-1(2h)-one derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce different functional groups at the bromine position.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer activities . In medicine, derivatives of isoquinolines are explored for their therapeutic potential in treating various diseases. Additionally, in the industry, isoquinoline derivatives are used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one can be compared with other isoquinoline derivatives such as 9-bromo-6-(hydroxymethyl)-5H,6H-benzo[h]isoquinolin-6-yl methanesulfonic acid While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity

Properties

CAS No.

919292-73-2

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

9-bromo-5-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-2-1-8-5-9(7-17)11-3-4-16-14(18)13(11)12(8)6-10/h1-6,17H,7H2,(H,16,18)

InChI Key

PRHVVGXYERZQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C3C(=C(C=C21)CO)C=CNC3=O)Br

Origin of Product

United States

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